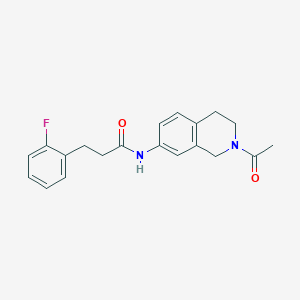

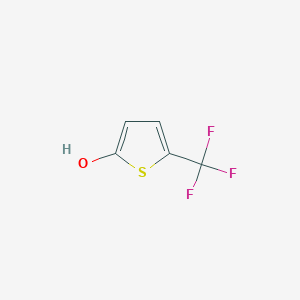

![molecular formula C26H28ClN3O2S2 B2480723 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride CAS No. 1330303-82-6](/img/structure/B2480723.png)

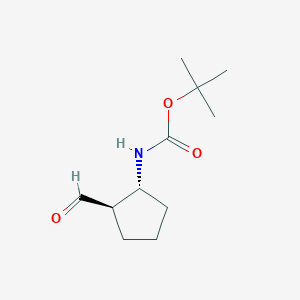

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride" involves complex chemical reactions. A common approach involves the cyclization of ethyl esters containing amino groups with aromatic or heteroaromatic aldehydes in the presence of triisopropylchlorosilane. This method allows for the formation of tetrahydrobenzothieno[2,3-c]pyridine derivatives, which are key intermediates in synthesizing the target compound (Tolkunov et al., 2013).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of benzo[d]thiazol and tetrahydrothieno[2,3-c]pyridin rings. These structural features are crucial for the compound's physical and chemical properties. Structural characterization often involves various spectroscopic methods, including NMR, IR, and mass spectrometry, to confirm the composition and structure of the molecule.

Chemical Reactions and Properties

Compounds with benzo[d]thiazol and tetrahydrothieno[2,3-c]pyridin rings participate in a variety of chemical reactions. They can act as electrophilic building blocks for the formation of ring-annulated products, such as thiazolo[3,2-a]pyrimidinones, through elimination reactions involving aniline or 2-aminobenzothiazole as by-products (Janardhan et al., 2014). These reactions highlight the compound's versatility in synthesizing novel heterocyclic structures.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity : This compound has been utilized in the synthesis of new pyridine derivatives with potential antimicrobial activities. For instance, Patel, Agravat, and Shaikh (2011) synthesized derivatives using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, observing modest antimicrobial activity against selected strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Anticancer Effects : Xie et al. (2015) evaluated the anticancer effects of related compounds, focusing on PI3K and mTOR dual inhibitors, which showed potential as anticancer agents with low toxicity (Xie et al., 2015).

Cobalt Complexes and Anticancer Activity : Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of similar compounds and evaluated their in vitro cytotoxicity in human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).

Structural Characterization : Böck et al. (2021) reported on the synthesis and structural characterization of related N,4-diheteroaryl 2-aminothiazoles, highlighting different sites of protonation and hydrogen bonding patterns (Böck et al., 2021).

Docking Properties and Antimicrobial Activity : Anuse et al. (2019) synthesized substituted 2-aminobenzothiazoles derivatives and evaluated them for docking properties and antimicrobial activity, highlighting molecules 3i and 3h as potent against certain strains (Anuse et al., 2019).

Novel Radioligands for PET Imaging : Fujinaga et al. (2012) developed novel radioligands based on this compound for PET imaging of metabotropic glutamate receptor subtype 1 in the rodent brain, demonstrating high brain uptake and distribution (Fujinaga et al., 2012).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-ethoxybenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O2S2.ClH/c1-4-31-18-11-9-17(10-12-18)24(30)28-26-23(25-27-20-7-5-6-8-21(20)32-25)19-13-14-29(16(2)3)15-22(19)33-26;/h5-12,16H,4,13-15H2,1-3H3,(H,28,30);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZVMJNGAALRIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C4=NC5=CC=CC=C5S4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

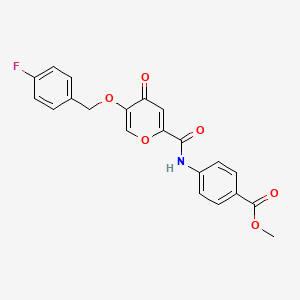

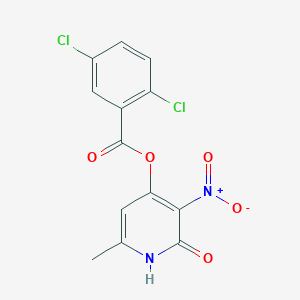

![N-(cyanomethyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide](/img/structure/B2480640.png)

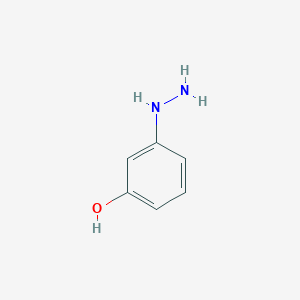

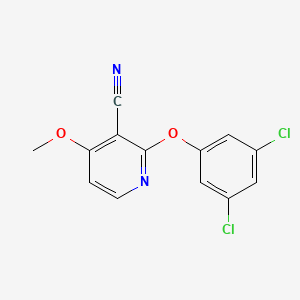

![Methyl 5-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2480641.png)

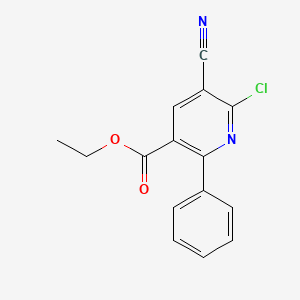

![3-allyl-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480650.png)

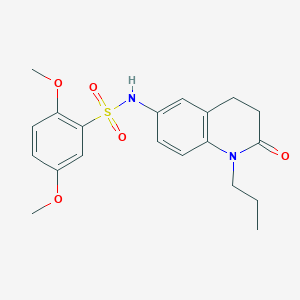

![3-[4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]-1-methyl-N-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2480651.png)